![molecular formula C6H4N2OS B11919312 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . Another approach involves the protection of the aldehyde group and subsequent substitution reactions to introduce the desired functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, modulating biological pathways to exert its effects. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid
- Thieno[2,3-d]thiazole derivatives
- Pyrazolo[3,4-d]thiazoles
Uniqueness
4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds .
Propiedades
Fórmula molecular |
C6H4N2OS |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1-3,8H |
Clave InChI |
YDVOIMVJTUPPNI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C1SC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



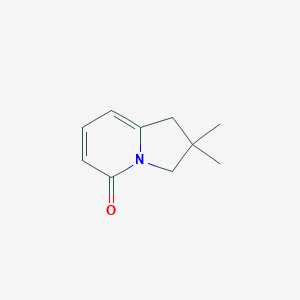
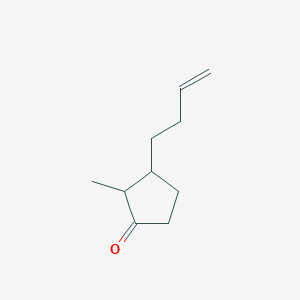


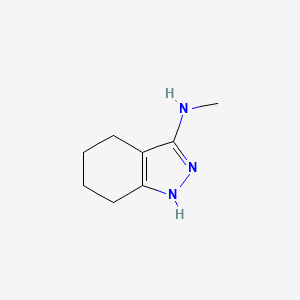
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
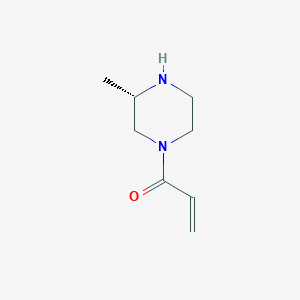
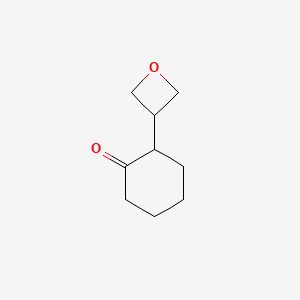
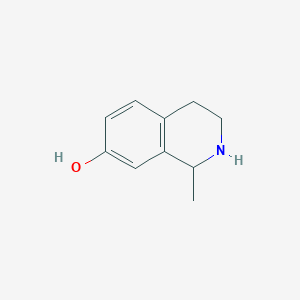
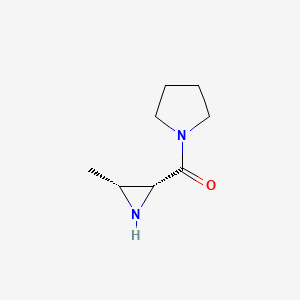
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)

![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
